molecular formula C23H29NO8 B1677680 Phenyltoloxamine citrate CAS No. 1176-08-5

Phenyltoloxamine citrate

Cat. No. B1677680
CAS RN: 1176-08-5
M. Wt: 447.5 g/mol
InChI Key: ZZYHCCDMBJTROG-UHFFFAOYSA-N
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Description

Phenyltoloxamine citrate is a medication used to treat minor aches and pains . It is an antihistamine drug with sedative and analgesic effects . It is a H1 receptor blocker and a member of the ethanolamine class of antihistaminergic drugs . It is available in combination products that also contain other analgesics and antitussives such as acetaminophen .


Molecular Structure Analysis

The molecular formula of Phenyltoloxamine citrate is C23H29NO8 . Its average mass is 447.478 Da and its monoisotopic mass is 447.189331 Da .

Scientific Research Applications

Synthesis and Luminescence Properties

  • Synthesis, Light Emission, Nanoaggregation, and Restricted Intramolecular Rotation : A study on tetraphenylsiloles, including synthesis and characterization, highlighted their unique luminescence properties. These compounds are nonemissive in solution but exhibit strong luminescence when aggregated, suggesting potential applications in materials science for light-emitting devices and sensors (Chen et al., 2003).

Chemical Sensory and Biological Probing

  • Endowing Hexaphenylsilole with Chemical Sensory and Biological Probing Properties : A derivative of hexaphenylsilole was synthesized with amino groups, enabling it to detect explosives, biomacromolecules, and pH changes. This modification allowed the compound to dissolve in acidic media and turn luminescent upon interacting with certain proteins or DNA, indicating potential in chemical sensing and biological research (Dong et al., 2007).

Gas-phase Chiral Separations

  • Gas-phase Chiral Separations by Ion Mobility Spectrometry : Demonstrated the separation of enantiomers of various racemates, including pharmaceuticals and amino acids, in the gas phase using a chiral gas. This method's sensitivity and selectivity for specific analytes, such as carcinogenic chromium(VI), could be relevant for analyzing complex chemical mixtures or pollutants in environmental samples (Dwivedi et al., 2006).

Safety And Hazards

Phenyltoloxamine citrate can be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYHCCDMBJTROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047790
Record name Phenyltoloxamine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltoloxamine citrate

CAS RN

1176-08-5
Record name Phenyltoloxamine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyltoloxamine citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169860
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyltoloxamine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyltoloxamine dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENYLTOLOXAMINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UE48MJH8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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